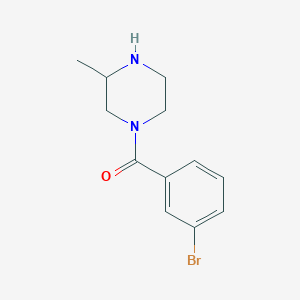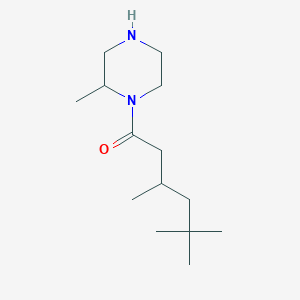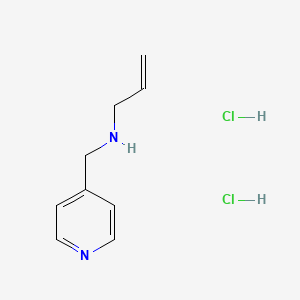
1-(3-Bromobenzoyl)-3-methylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(3-Bromobenzoyl)-3-methylpiperazine” is likely a compound that contains a piperazine ring, which is a heterocyclic amine, and a 3-bromobenzoyl group . Piperazine rings are found in many pharmaceuticals and are known to have biological activity. The 3-bromobenzoyl group is a type of benzoyl group substituted with a bromine atom .
Synthesis Analysis
While the specific synthesis process for “this compound” is not available, similar compounds are often synthesized through acylation reactions . For example, 3-bromobenzoyl chloride can react with a piperidine in the presence of a base to form a similar compound .Molecular Structure Analysis
The molecular structure of “this compound” would likely include a piperazine ring substituted with a 3-bromobenzoyl group . The exact structure would need to be confirmed through techniques such as NMR spectroscopy or X-ray crystallography .Aplicaciones Científicas De Investigación
Hydrogen-Bonding Organic Salts Formation
Research conducted by Yang Yu et al. (2015) explores the formation of multi-component hydrogen-bonding salts involving 1-methylpiperazine with aromatic carboxylic acids. These salts demonstrate diverse 3D net supramolecular architectures due to robust hydrogen-bond interactions between 1-methylpiperazine and aromatic acids. The study highlights the significant role of water molecules in building novel supramolecular structures, enhancing the understanding of the crystal engineering possibilities of piperazine derivatives Yang Yu et al., 2015.
Antimicrobial Activity of Sulfamoyl and Oxadiazole Derivatives
A study by A. Rehman et al. (2019) synthesizes substituted 1,3,4-oxadiazole derivatives, including those from 1-(4-bromomethylbenzenesulfonyl)-3-methylpiperidine, demonstrating moderate to excellent antibacterial activity against selected bacteria. This research underscores the therapeutic potential of piperazine derivatives in developing new antimicrobial agents A. Rehman et al., 2019.
Spectral Analysis and Antibacterial Evaluation
Aziz‐ur‐Rehman et al. (2017) introduce new sulfamoyl and piperidine functionalized 1,3,4-oxadiazole derivatives, providing valuable antibacterial properties. The spectral data confirms the structure of these compounds, indicating their potential in antimicrobial applications Aziz‐ur‐Rehman et al., 2017.
Synthesis of Piperazine Derivatives
The synthesis of 4-[(4-Methylpiperazin-1-yl)methyl]Benzoic Acid Dihydrochloride by Lu Xiao-qin (2010) explores the optimized conditions for producing piperazine derivatives from 4-methylbenzoic acid. This work contributes to the methodological advances in synthesizing piperazine-related compounds with potential application in various fields Lu Xiao-qin, 2010.
Antimicrobial Activity of Mannich Bases
Research by K. Nimavat et al. (2004) synthesizes and studies the antimicrobial activity of aminobenzylated Mannich bases derived from piperazine, showing promise in developing new antimicrobial agents. This study adds to the understanding of the biological activities of piperazine derivatives K. Nimavat et al., 2004.
Propiedades
IUPAC Name |
(3-bromophenyl)-(3-methylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O/c1-9-8-15(6-5-14-9)12(16)10-3-2-4-11(13)7-10/h2-4,7,9,14H,5-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXZLEGAJVQBZKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C(=O)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2,3-Difluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6362443.png)
![N,N-Dimethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline dihydrochloride](/img/structure/B6362451.png)

![2-{[(Prop-2-en-1-yl)amino]methyl}phenol hydrochloride](/img/structure/B6362462.png)
![2-[(2-Methylpiperazin-1-yl)methyl]benzonitrile](/img/structure/B6362473.png)


![2-Ethoxy-4-{[(2-methylpropyl)amino]methyl}phenol hydrochloride](/img/structure/B6362489.png)
amine](/img/structure/B6362497.png)
![Butyl[(3,4-dimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B6362533.png)
![(Butan-2-yl)[(2,4-dimethylphenyl)methyl]amine hydrochloride](/img/structure/B6362542.png)
![3,5-Dibromo-1-[(2,3-difluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6362552.png)
![2-[(Dibromo-1H-1,2,4-triazol-1-yl)methyl]benzonitrile](/img/structure/B6362557.png)
![3,5-Dibromo-1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-1,2,4-triazole](/img/structure/B6362560.png)